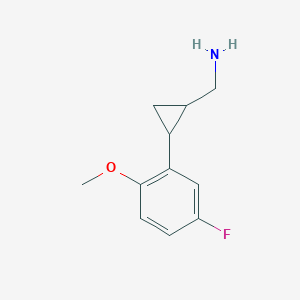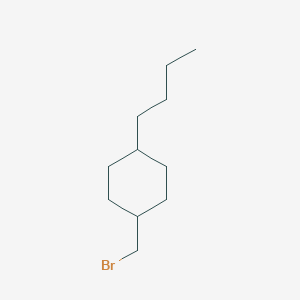
1-(Bromomethyl)-4-butylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-butylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group at the first position and a butyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-butylcyclohexane can be synthesized through a multi-step process involving the bromination of 4-butylcyclohexanone followed by reduction and subsequent bromomethylation. The bromination step typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reduction can be achieved using lithium aluminum hydride (LiAlH4), and the final bromomethylation step involves the reaction with formaldehyde and hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-4-butylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions yield the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-butylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-butylcyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for diverse chemical transformations. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of carbon-carbon or carbon-heteroatom bonds in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-butylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a butyl group.
1-(Bromomethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness: 1-(Bromomethyl)-4-butylcyclohexane is unique due to the presence of both a bromomethyl and a butyl group, which imparts specific reactivity and properties. The combination of these substituents allows for versatile applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
71458-13-4 |
|---|---|
Molekularformel |
C11H21Br |
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-butylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
MVMZKLKIUWBNCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
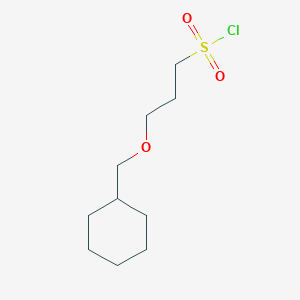
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
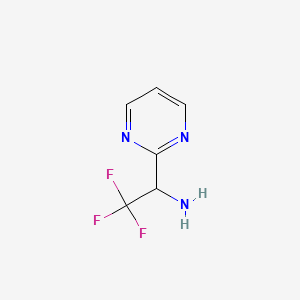


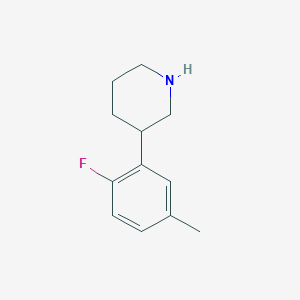


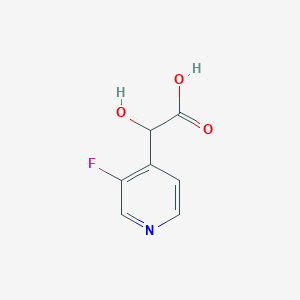
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)
